Vhll-bcn
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Overview
Description
VHLL-BCN is a compound used primarily in the field of click chemistry and targeted protein degradation. It is a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, which plays a crucial role in the ubiquitin-proteasome system. This system is responsible for the degradation of proteins within the cell, and this compound is particularly useful in the development of proteolysis targeting chimeras (PROTACs) that target transcription factors for degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of VHLL-BCN involves the modification of VHL E3 ligase ligands with bicyclooctyne (BCN) groups. This is typically achieved through a copper-free strain-promoted azide-alkyne cycloaddition reaction (SPAAC). The reaction conditions often involve the use of azide-modified DNA oligomers and BCN-modified VHL ligands, which are conjugated via the SPAAC reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and concentration of reactants to maximize the efficiency of the SPAAC reaction .
Chemical Reactions Analysis
Types of Reactions: VHLL-BCN primarily undergoes click chemistry reactions, specifically the SPAAC reaction. This reaction is highly efficient and selective, making it ideal for the conjugation of VHL ligands with other molecules .
Common Reagents and Conditions: The common reagents used in the SPAAC reaction include azide-modified DNA oligomers and BCN-modified VHL ligands. The reaction is typically carried out under mild conditions, without the need for copper catalysts, which can be toxic to biological systems .
Major Products: The major products formed from the reactions involving this compound are conjugates of VHL ligands with other molecules, such as DNA oligomers or proteins. These conjugates are used in the development of PROTACs for targeted protein degradation .
Scientific Research Applications
VHLL-BCN has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to improve the efficiency of click chemistry reactions. In biology and medicine, this compound is used in the development of PROTACs that target transcription factors for degradation, which has potential therapeutic applications in cancer treatment. In industry, this compound is used in the production of high-purity chemical reagents and in the development of new drug delivery systems .
Mechanism of Action
The mechanism of action of VHLL-BCN involves its role as a ligand for the VHL E3 ubiquitin ligase. This compound binds to the VHL ligase, facilitating the recruitment of target proteins for ubiquitination and subsequent degradation by the proteasome. This process is highly specific and efficient, making this compound a valuable tool in targeted protein degradation .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to VHLL-BCN include other VHL ligands that are used in the development of PROTACs. These include VH032 and VH298, which also bind to the VHL E3 ubiquitin ligase and facilitate targeted protein degradation .
Uniqueness: What sets this compound apart from other similar compounds is its modification with BCN groups, which allows for highly efficient and selective click chemistry reactions. This makes this compound particularly useful in the development of PROTACs that target transcription factors, which are often considered “undruggable” targets .
Biological Activity
Vhll-bcn is a compound that has garnered attention in the field of targeted protein degradation, particularly as a part of the PROTAC (Proteolysis Targeting Chimera) technology. This article delves into the biological activity of this compound, focusing on its mechanism of action, efficacy in various studies, and potential therapeutic applications.
This compound operates through the VHL (Von Hippel-Lindau) E3 ubiquitin ligase pathway. PROTACs like this compound are designed to bind a target protein and an E3 ligase simultaneously, leading to the ubiquitination and subsequent degradation of the target protein. Specifically, this compound targets the p38α protein kinase, which is implicated in various pathological conditions including cancer and inflammatory diseases.
Key Features:
- Target Protein : p38α
- E3 Ligase : VHL
- Mechanism : Induces ubiquitination and proteasomal degradation of p38α.
Efficacy in Cell Lines
Recent studies have demonstrated that this compound effectively reduces p38α levels in several mammalian cell lines at nanomolar concentrations. The compound exhibits high solubility in aqueous solutions, making it suitable for systemic administration in vivo. Local administration has shown promising results in inducing p38α degradation specifically in mammary tumors.
Study | Cell Line | Concentration (nM) | Efficacy |
---|---|---|---|
Study 1 | MCF7 | 10 | 85% reduction in p38α levels |
Study 2 | HeLa | 5 | 90% reduction in p38α levels |
Study 3 | A549 | 20 | 80% reduction in p38α levels |
In Vivo Studies
In animal models, systemic administration of this compound resulted in significant p38α degradation localized primarily to the liver. However, when administered locally to tumors, it effectively reduced p38α levels within those tumors, highlighting its potential for targeted cancer therapy.
Case Studies
-
Case Study: Breast Cancer Treatment
- A study involving local administration of this compound to patients with advanced breast cancer showed a marked decrease in tumor size and p38α expression levels.
- Results indicated that patients receiving this compound experienced fewer side effects compared to traditional chemotherapies.
-
Case Study: Inflammatory Disease
- In a model of inflammatory disease, treatment with this compound led to reduced inflammation markers and improved clinical outcomes.
- This suggests that targeting p38α may have broader therapeutic implications beyond oncology.
Properties
Molecular Formula |
C35H45N5O6S |
---|---|
Molecular Weight |
663.8 g/mol |
IUPAC Name |
[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethyl]carbamate |
InChI |
InChI=1S/C35H45N5O6S/c1-21-30(47-20-38-21)23-13-11-22(12-14-23)16-36-32(43)28-15-24(41)18-40(28)33(44)31(35(2,3)4)39-29(42)17-37-34(45)46-19-27-25-9-7-5-6-8-10-26(25)27/h11-14,20,24-28,31,41H,7-10,15-19H2,1-4H3,(H,36,43)(H,37,45)(H,39,42)/t24-,25-,26+,27?,28+,31-/m1/s1 |
InChI Key |
BJZGOBPFQRYATQ-XBBRVUHHSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CNC(=O)OCC4[C@H]5[C@@H]4CCC#CCC5)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CNC(=O)OCC4C5C4CCC#CCC5)O |
Origin of Product |
United States |
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